molecular formula C21H23N3O2S B4153378 3-(Oxan-2-ylmethylsulfanyl)-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole

3-(Oxan-2-ylmethylsulfanyl)-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole

Cat. No.: B4153378
M. Wt: 381.5 g/mol
InChI Key: LOWNFZYCIHHVKT-UHFFFAOYSA-N
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Description

3-(Oxan-2-ylmethylsulfanyl)-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole is a complex organic compound that features a triazole ring, a phenyl group, and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-2-ylmethylsulfanyl)-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the phenyl and phenoxymethyl groups. The tetrahydropyran moiety is then attached through a thioether linkage.

    Triazole Ring Formation: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile.

    Phenyl Group Introduction: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Phenoxymethyl Group Addition: The phenoxymethyl group can be added via a nucleophilic substitution reaction.

    Thioether Linkage Formation: The tetrahydropyran moiety is attached through a thioether linkage using a thiol and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-2-ylmethylsulfanyl)-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-(Oxan-2-ylmethylsulfanyl)-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Oxan-2-ylmethylsulfanyl)-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and phenyl groups can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The tetrahydropyran moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1,2,4-triazole: Lacks the phenoxymethyl and tetrahydropyran groups.

    3-(Phenoxymethyl)-4-phenyl-1,2,4-triazole: Similar structure but without the tetrahydropyran moiety.

    5-(Tetrahydro-2H-pyran-2-ylmethyl)thio-1,2,4-triazole: Lacks the phenyl and phenoxymethyl groups.

Uniqueness

The uniqueness of 3-(Oxan-2-ylmethylsulfanyl)-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the tetrahydropyran moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

3-(oxan-2-ylmethylsulfanyl)-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-3-9-17(10-4-1)24-20(15-26-18-11-5-2-6-12-18)22-23-21(24)27-16-19-13-7-8-14-25-19/h1-6,9-12,19H,7-8,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWNFZYCIHHVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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